molecular formula C₂₁H₃₂O₃ B045230 17alpha-Hydroxypregnenolone CAS No. 387-79-1

17alpha-Hydroxypregnenolone

Cat. No. B045230
CAS RN: 387-79-1
M. Wt: 332.5 g/mol
InChI Key: JERGUCIJOXJXHF-QUPIPBJSSA-N
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Description

Synthesis Analysis

The synthesis of 17alpha-Hydroxypregnenolone is a critical step in the steroidogenesis pathway, converting pregnenolone to DHEA and cortisol. Studies using intact cells have shown the accumulation of 17alpha-Hydroxypregnenolone and its subsequent decrease with an increase in DHEA production, indicating that DHEA is produced from the released intermediate 17alpha-Hydroxypregnenolone (Soucy & Luu‐The, 2000).

Molecular Structure Analysis

17alpha-Hydroxypregnenolone, chemically known as 3beta,17alpha-dihydroxy-5-pregene-20-one, was identified and isolated from adrenal venous blood, demonstrating its active secretion and vital role in steroid metabolism (Gontscharow, Schön, Hobe, & Schubert, 1976).

Chemical Reactions and Properties

The enzymatic conversion of pregnenolone to 17alpha-Hydroxypregnenolone by 17alpha-hydroxylase/17,20-lyase (P450c17) is a key reaction in steroid biosynthesis. The enzyme exhibits specificity and varying activities towards different substrates, with conditions affecting the balance between hydroxylase and lyase activities (Soucy & Luu‐The, 2000).

Physical Properties Analysis

While specific studies detailing the physical properties of 17alpha-Hydroxypregnenolone, such as melting point, solubility, and crystal structure, were not directly found, the analysis of its molecular structure and synthesis pathway provides insight into its chemical behavior and interactions in biological systems.

Chemical Properties Analysis

The chemical behavior of 17alpha-Hydroxypregnenolone, including its reactivity and interactions with enzymes, highlights its role as a precursor in the synthesis of more potent steroids. Its conversion into other steroids involves multiple enzymatic steps that are finely regulated by cellular mechanisms and enzyme concentrations (Soucy & Luu‐The, 2000).

Scientific Research Applications

  • Synthesis of Androgens : It acts as an intermediate in the metabolic pathway of pregnenolone, involved in synthesizing androgens in goat testes (Mori, Matsukura, Kawakura, & Tamaoki, 1980).

  • Diagnosis of 3β-Hydroxysteroid Dehydrogenase Deficiency : A time-resolved-fluoroimmunoassay for 17alpha-hydroxypregnenolone is useful for determining its plasma or serum levels, which is relevant for diagnosing this deficiency (Fiet et al., 2001).

  • Role in Steroid Metabolism in Primates : The compound is secreted by the baboon adrenal gland, highlighting its role in primate steroid metabolism (Gontscharow, Schön, Hobe, & Schubert, 1976).

  • Newborn Screening for Congenital Adrenal Hyperplasia (CAH) : It is a major cause of falsely elevated 17alpha-hydroxyprogesterone values in immunoassay-based newborn screening for CAH (Higashi et al., 2008).

  • CYP17 Enzyme Function : CYP17 enzyme catalyzes the 17alpha-hydroxylation of pregnenolone and progesterone, which is necessary for the biosynthesis of C21-glucocorticoids and C19-androgens (Swart et al., 2002).

  • Clinical Use in Diagnostics : An assay for plasma 17alpha-hydroxypregnenolone is suitable for routine clinical use in adults and children, with good accuracy and precision (Wudy et al., 2001).

  • Detection of Enzymatic Deficiency and Congenital Adrenal Hyperplasia : Measurement of 17-PregS can be used for detecting enzymatic deficiency, particularly in pregnancy, and for detecting congenital adrenal hyperplasia or gonadal dysfunction (Včeláková et al., 2007).

  • Polycystic Ovary Syndrome (PCOS) Research : Ovarian mitochondria from patients with PCOS convert 17alpha-hydroxypregnenolone to various steroid compounds, indicating its role in this condition (Maschler, Salzberger, & Finkelstein, 1976).

Safety And Hazards

Plasma levels of 17alpha-Hydroxypregnenolone are elevated in patients with type II 3beta-hydroxysteroid dehydrogenase deficiency, a form of congenital adrenal hyperplasia .

properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGUCIJOXJXHF-TVWVXWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894988
Record name 17alpha-Hydroxypregnenolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

17alpha-Hydroxypregnenolone

CAS RN

387-79-1
Record name 17-Hydroxypregnenolone
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Record name 17-Hydroxypregnenolone
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Record name 17alpha-Hydroxypregnenolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β,17-α-dihydroxypregn-5-en-20-one
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Record name 17-HYDROXYPREGNENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ME40334S
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Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 - 271 °C
Record name 17a-Hydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
H Včeláková, M Hill, O Lapčík, A Pařízek - Steroids, 2007 - Elsevier
New combined radioimmunoassay for determination of 17-hydroxypregnenolone sulfate (17-PregS) involving the hydrolysis of analyte by methanolysis was developed. 17-PregS, in …
Number of citations: 20 www.sciencedirect.com
J Neunzig, A Sánchez-Guijo, A Mosa… - The Journal of steroid …, 2014 - Elsevier
In many tissues sulfonated steroids exceed the concentration of free steroids and recently they were also shown to fulfill important physiological functions. While it was previously …
Number of citations: 38 www.sciencedirect.com
J Rege, AT Nanba, RJ Auchus, J Ren… - The Journal of …, 2018 - academic.oup.com
Background Dehydroepiandrosterone sulfate (DHEAS) is the most abundant steroid in human circulation, and adrenocorticotropic hormone (ACTH) is considered the major regulator of …
Number of citations: 14 academic.oup.com
D Vogl, W Falk, M Dorner, J Schölmerich… - The Journal of …, 2003 - jrheum.org
… The primary antibody for 17OH-pregnenolone was raised against 17alpha-hydroxypregnenolone-3hemisuccinate:HSA (catalog # 07-173016, in sheep). The cross-reactivity against …
Number of citations: 37 www.jrheum.org
S Debnath, D Mukherjee… - European journal of …, 2000 - academic.oup.com
… In the uteri of untreated mice, [H]pregnenolone was shown to be metabolized to Delta-components such as 17alpha-hydroxypregnenolone (17alpha-P5) and dehydroepiandrosterone (…
Number of citations: 15 academic.oup.com
M Hill, A Pařı́zek, J Klak, R Hampl, J Šulcová… - The Journal of Steroid …, 2002 - Elsevier
Five 3β-hydroxy-5-ene steroids involved in the metabolic route from pregnenolone sulfate to dehydroepiandrosterone and its sulfate, of which three are known allosteric modulators of …
Number of citations: 18 www.sciencedirect.com
C Chubb, LL Ewing - American Journal of Physiology …, 1979 - journals.physiology.org
… For example, the activity of the pregnenolone vector 17alpha-hydroxypregnenolone reaction was measured as the total of the 17alpha-hydroxypregnenolone, dehydroepiandrosterone, …
Number of citations: 37 journals.physiology.org
M Hill, P Popov, H Havlíková, L Kancheva, J Vrbíková… - Steroids, 2005 - Elsevier
Long-term alcohol consumption results in menstrual irregularities due to the inhibition of progesterone secretion. Some progesterone metabolites, including three pregnanolone isomers …
Number of citations: 46 www.sciencedirect.com
NP Gontscharow, R Schön, G Hobe, KS Schubert - Endokrinologie, 1976 - europepmc.org
… 17alpha-Hydroxypregnenolone (3beta,17alpha-dihydroxy-5-pregene-20-one) was isolated from … The results demonstrate the secretion of 17alpha-hydroxypregnenolone by the baboon …
Number of citations: 2 europepmc.org
BP Lisboa, M Strassner, L Nocke-Finck, H Breuer… - …, 1978 - europepmc.org
… Pregnenolone was metabolized to 17alpha-hydroxypregnenolone, progesterone, … exclusively from pregnenolone via 17alpha-hydroxypregnenolone and dehydroepiandrosterone, and …
Number of citations: 5 europepmc.org

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